molecular formula C3H3NS B12646205 Thiazole-5-d CAS No. 14770-30-0

Thiazole-5-d

Cat. No.: B12646205
CAS No.: 14770-30-0
M. Wt: 86.14 g/mol
InChI Key: FZWLAAWBMGSTSO-VMNATFBRSA-N
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Description

Thiazole-5-d is a deuterium-labeled analog of thiazole, a pale yellow liquid with a five-membered aromatic ring containing sulfur and nitrogen . The incorporation of a deuterium atom at the 5-position makes this compound a valuable non-radioactive isotope label for sophisticated research applications. Deuterated compounds like this compound are essential tools in modern chemistry and pharmacology. They are widely used as internal standards in mass spectrometry and quantitative NMR to ensure accurate analytical measurements. Furthermore, they play a critical role in mechanistic studies and reaction metabolism research, as the carbon-deuterium bond can provide significant kinetic isotope effects to elucidate biological and chemical pathways. The thiazole ring is a privileged structure in biomolecules and pharmaceuticals, most notably as a key component of Vitamin B1 (Thiamine) . This ring system is also found in various agrochemicals and dyes. As such, this compound serves as a crucial building block for synthesizing more complex deuterated molecules, particularly in the development of new active compounds and for tracing studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14770-30-0

Molecular Formula

C3H3NS

Molecular Weight

86.14 g/mol

IUPAC Name

5-deuterio-1,3-thiazole

InChI

InChI=1S/C3H3NS/c1-2-5-3-4-1/h1-3H/i2D

InChI Key

FZWLAAWBMGSTSO-VMNATFBRSA-N

Isomeric SMILES

[2H]C1=CN=CS1

Canonical SMILES

C1=CSC=N1

Origin of Product

United States

Synthetic Methodologies for Thiazole 5 D and Analogous Deuterated Thiazoles

Regioselective Deuterium-Hydrogen Exchange Strategies for Thiazole (B1198619) Ring Positions

Direct hydrogen-deuterium (H/D) exchange is a common and straightforward method for introducing deuterium (B1214612) into the thiazole ring. The regioselectivity of this exchange is highly dependent on the reaction conditions, particularly the use of acid or base catalysts, as the electronic nature of the C-2, C-4, and C-5 positions differs significantly.

Under acidic conditions, such as in the presence of deuterated acids like D₂SO₄ or deuterated acetic acid in D₂O, the thiazole ring can undergo H/D exchange. nih.govaip.org While the C-2 position is generally the most reactive site for deuteration under both acidic and basic conditions, exchange at the C-5 position is also achievable. nih.govaip.org The mechanism for acid-catalyzed H/D exchange does not follow a typical electrophilic aromatic substitution pathway, despite the C-5 position being activated for such reactions. nih.govresearchgate.net Instead, due to the basicity of the ring nitrogen atom, the process proceeds via an addition-elimination mechanism. nih.govaip.org The reaction is initiated by the protonation (or deuteration) of the nitrogen atom, which facilitates the subsequent abstraction of a proton from a carbon atom by a weak base, forming a zwitterionic intermediate. nih.govaip.org Although this mechanism preferentially forms the more stable C-2 zwitterion, the C-5 position can also be deuterated, particularly under forcing conditions. aip.org

Base-catalyzed H/D exchange offers another route to deuterated thiazoles. This process involves the direct deprotonation of a C-H bond by a base to form a thiazolyl anion, which is then quenched by a deuterium source like D₂O. nih.govresearchgate.net The regioselectivity of this deprotonation is governed by the relative stability of the resulting carbanions. nih.govresearchgate.net Strong bases, such as alkyl lithium reagents, have been shown to facilitate this exchange, primarily at the C-2 position. aip.org However, milder conditions using bases like sodium carbonate in D₂O can also be effective. nih.govaip.org As the reaction temperature is increased, the rate of exchange at the C-5 position becomes more significant, leading to the formation of [2,5-d₂]-thiazole as a major product. nih.govaip.org Kinetic data on base-catalyzed H/D exchange in 2-substituted thiazoles using a mixture of [²H₆]DMSO and C₂H₅OD have been reported, indicating the reaction proceeds through an anionic intermediate. rsc.org

The selectivity of H/D exchange between the C-2 and C-5 positions in the thiazole ring is a well-documented phenomenon, rooted in the electronic properties of the molecule. The C-2 proton is the most acidic, making it the most reactive site and the first to exchange under both acidic and basic conditions. aip.orgmsu.edu The C-4 position is the least reactive. nih.govaip.org

Under basic conditions, the preference for C-2 deprotonation is explained by the greater stability of the resulting 2-thiazole anion compared to the 5-thiazole anion. Computational studies show a slight energetic preference (0.5 kcal/mol) for the 2-thiazole anion. nih.govresearchgate.net This small energy difference is consistent with experimental observations where, at lower temperatures, [2-d]-thiazole is the predominant product, but at higher temperatures, [2,5-d₂]-thiazole becomes the major product as the kinetic barrier for C-5 deprotonation is overcome. nih.govaip.org

Under acidic conditions, the preference for C-2 exchange is even more pronounced due to the stability of the corresponding zwitterionic intermediate, which is calculated to be more stable than its C-5 regioisomer by over 11 kcal/mol. nih.govaip.org Consequently, acid-catalyzed reactions almost exclusively yield [2-d]-thiazole. nih.govaip.org Phase-transfer catalysis has also been employed for H/D exchange in thiazoles, showing that thiazole itself exchanges at both the C-2 and C-5 positions to a similar extent after a short reaction time. psu.edu

Table 1: Comparison of H/D Exchange Selectivity at Thiazole C-2 and C-5 Positions
ConditionPrimary Product(s)Mechanistic RationaleReference
Acid-Catalyzed (e.g., D₂SO₄, D₂O)Predominantly [2-d]-thiazoleHigh stability of the C-2 zwitterionic intermediate (>11 kcal/mol more stable than C-5). nih.govaip.org
Base-Catalyzed (e.g., Na₂CO₃, D₂O, low temp.)Predominantly [2-d]-thiazoleC-2 thiazolyl anion is slightly more stable (0.5 kcal/mol) than the C-5 anion. nih.govresearchgate.net
Base-Catalyzed (e.g., Na₂CO₃, D₂O, high temp.)[2,5-d₂]-thiazoleIncreased temperature provides sufficient energy to overcome the activation barrier for less favorable C-5 deprotonation. nih.govaip.org
Phase-Transfer Catalysis (e.g., Bu₄N⁺Br⁻, D₂O/Solvent)[2-d]-thiazole and [5-d]-thiazoleFacilitates exchange at both positions, with approximate equal exchange after 15 minutes for the parent thiazole. psu.edu

Incorporation of Deuterium through Advanced Synthetic Approaches

Beyond direct H/D exchange on the pre-formed thiazole ring, deuterium can be incorporated during the construction of the heterocyclic scaffold itself or through late-stage functionalization using modern catalytic methods.

Multicomponent reactions (MCRs), which combine three or more starting materials in a single pot to form a complex product, represent a highly efficient strategy for synthesizing diverse heterocyclic structures, including thiazoles. researchgate.netnih.gov The construction of thiazole rings via MCRs, such as the Hantzsch thiazole synthesis and its variations, is well-established. beilstein-journals.org This approach can be adapted for the synthesis of deuterated thiazoles by employing deuterated starting materials. beilstein-journals.org

For instance, a deuterated aldehyde ([D₁]-aldehyde) can be used as one of the components in a three- or four-component reaction to build the thiazole core. beilstein-journals.org This strategy allows for the precise placement of a deuterium atom at a specific position on the final thiazole product, depending on the reaction mechanism and the point at which the aldehyde-derived fragment is incorporated. The use of deuterated building blocks in MCRs is a burgeoning field that provides a powerful tool for creating libraries of specifically labeled compounds for various research applications, including metabolic studies. beilstein-journals.org

Recent advances in organometallic chemistry have led to the development of powerful C-H activation/deuteration techniques that allow for the late-stage, site-selective introduction of deuterium into complex molecules, including heterocycles like thiazole. snnu.edu.cn These methods often employ transition metal catalysts (e.g., Iridium, Palladium, Silver, Iron) that can operate under mild conditions and tolerate a wide range of functional groups. nih.govrsc.orgmdpi.com

Several catalytic systems have been shown to be effective for the deuteration of thiazoles:

Silver-Catalyzed Deuteration : A catalytic system based on a silver salt and a phosphine (B1218219) ligand has been identified for the site-selective C-H deuteration of five-membered aromatic heterocycles. nih.gov Using CH₃OD as the deuterium source, this method successfully deuterates methyl thiazole-4-carboxylate at both the C-2 and C-5 positions. nih.gov

Iron-Catalyzed Deuteration : An iron-based catalytic system, activated by blue light, has been reported for the H/D exchange of various heteroarenes using CD₃OD as the deuterium source. rsc.orgresearchgate.net When applied to 1,3-thiazole, this method resulted in deuterium incorporation at both the C-2 and C-5 positions. researchgate.net

Iridium-Catalyzed Deuteration : Iridium complexes are among the most widely used catalysts for H/D exchange. snnu.edu.cnmdpi.com These catalysts can direct deuteration to specific positions, often ortho to a directing group, but are also effective for the labeling of heterocycles. snnu.edu.cn

These advanced C-H deuteration methods provide a highly valuable and versatile strategy for the specific labeling of thiazole-containing compounds, complementing classical exchange and synthetic approaches.

Table 2: Advanced Catalytic Systems for Thiazole Deuteration
Catalytic SystemDeuterium SourcePosition(s) LabeledKey FeaturesReference
Silver complex / Phosphine ligandCH₃ODC-2 and C-5Absence of directing group required; tolerates various functional groups. nih.gov
Iron complex / Blue lightCD₃ODC-2 and C-5Uses an earth-abundant metal; proceeds under mild photo-irradiation. rsc.orgresearchgate.net
Iridium complexes (e.g., Crabtree's catalyst)D₂ gas or D₂OVarious (often directed)Highly active and widely applicable for late-stage functionalization of complex molecules. snnu.edu.cnmdpi.com

Synthesis of Thiazole-5-d Derivatives for Specific Research Applications

The synthesis of thiazole derivatives deuterated at the 5-position (this compound) and other analogous deuterated thiazoles is driven by their potential applications in various research areas. These applications range from their use as internal standards for mass spectrometry to their role in studies of drug metabolism and as potential therapeutic agents themselves.

Deuterium-labeling experiments are also crucial for elucidating reaction mechanisms. organic-chemistry.org For example, in the development of a novel method for synthesizing 2,4-disubstituted thiazoles via a Brønsted acid-catalyzed cyclization of α-diazoketones with thioamides, mechanistic studies involving deuterium labeling were conducted to support the proposed reaction pathway. organic-chemistry.org

Furthermore, the synthesis of deuterated thiazole derivatives is explored in the context of improving the metabolic stability of drug candidates. researchgate.nethwb.gov.in The substitution of hydrogen with deuterium at a site of metabolic transformation can slow down the rate of metabolism, potentially leading to a longer half-life and improved therapeutic profile. researchgate.net While specific examples focusing solely on this compound derivatives in this context are not extensively detailed in the provided search results, the general principle is widely applied in medicinal chemistry. nih.govhwb.gov.in

The following table summarizes examples of synthesized deuterated thiazole derivatives and their research applications.

Compound NameSynthetic PrecursorsResearch Application
[²H₃]AR-A014418[²H₄]methanol, p-hydroxybenzaldehyde, 2-amino-5-nitrothiazoleInternal standard for LC-MS analysis in pharmacokinetic studies. researchgate.net
Deuterated 2,4-disubstituted thiazolesα-diazoketones, thioamides, deuterated solvents/reagentsMechanistic studies of reaction pathways. organic-chemistry.org

The synthesis of deuterated thiazoles can be achieved through various methods, including late-stage C-H activation/deuteration, which is often preferred as it minimizes the number of synthetic steps. acs.org However, controlling the regioselectivity of such reactions can be challenging. acs.org Other approaches involve the use of deuterated building blocks in a multi-step synthesis, as exemplified by the preparation of [²H₃]AR-A014418. researchgate.net

Mechanistic Investigations Utilizing Thiazole 5 D and Deuterium Labeling

Kinetic Isotope Effects (KIE) Studies with Deuterated Thiazoles

The substitution of a hydrogen atom with its heavier isotope, deuterium (B1214612), at a specific position in a molecule can lead to a change in the reaction rate, an effect known as the Kinetic Isotope Effect (KIE). This phenomenon arises from the difference in zero-point vibrational energies between a C-H and a C-D bond; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. princeton.eduwikipedia.org The magnitude of the KIE, expressed as the ratio of the rate constant for the non-deuterated substrate (kH) to that of the deuterated substrate (kD), provides valuable information about the reaction mechanism.

Analysis of Primary and Secondary Deuterium Kinetic Isotope Effects in Thiazole-Related Reactions

Kinetic isotope effects are categorized as either primary or secondary. A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. nih.gov This is a direct probe of C-H bond cleavage at the labeled position.

A secondary KIE occurs when the isotopically labeled bond is not broken in the rate-determining step but is located at or near the reaction center. wikipedia.org These effects are generally smaller than primary KIEs.

α-secondary KIEs involve isotopic substitution at the carbon atom undergoing a change in hybridization (e.g., sp2 to sp3). A normal KIE (kH/kD > 1) is often seen for reactions where hybridization changes from sp3 to sp2, while an inverse KIE (kH/kD < 1) is typical for a change from sp2 to sp3.

β-secondary KIEs involve isotopic substitution on a carbon adjacent to the reacting center and are often associated with the stabilization of intermediates or transition states through effects like hyperconjugation. princeton.edu

In the context of thiazole (B1198619) chemistry, these effects are crucial for understanding mechanisms such as C-H activation, a key step in many synthetic transformations. For instance, in the palladium-catalyzed direct arylation of thiazoles, a significant primary KIE would indicate that the C-H bond cleavage at the deuterated position (e.g., C5) is the slowest step of the reaction.

Determination of Rate-Determining Steps and Transition State Structures

The magnitude of the KIE is a sensitive reporter on the transition state (TS) structure of the rate-determining step. princeton.edu A large primary KIE suggests a symmetric transition state where the hydrogen is approximately halfway between the donor and acceptor atoms. Conversely, a smaller primary KIE may indicate a very early (reactant-like) or very late (product-like) transition state. princeton.edu

For reactions involving thiazole-5-d, a KIE value significantly greater than 1 provides strong evidence that the C5-H bond is being cleaved in the rate-limiting step. For example, in palladium-catalyzed C-H activation reactions for the arylation of thiazoles at the C5 position, the mechanism is often proposed to involve a concerted metalation-deprotonation (CMD) step. nih.govnih.gov If this step were rate-determining, a substantial primary KIE would be expected upon deuteration at the C5 position. Computational studies on the Pd-catalyzed C5 arylation of thiazole suggest that the C-H bond cleavage is indeed a critical part of the energy profile, although the exact rate-determining step can be influenced by ligands and bases, potentially involving monometallic or bimetallic pathways. nih.gov An experimental KIE study would be essential to validate these computational models and confirm the nature of the transition state.

Assessment of Deuterium Effects on Reaction Rates and Selectivity

The replacement of hydrogen with deuterium can significantly alter reaction rates. As the C-D bond is stronger than the C-H bond, reactions where C-H bond cleavage is rate-determining will proceed more slowly with the deuterated substrate. nih.gov This rate reduction is a direct consequence of the primary kinetic isotope effect.

This principle has practical applications in controlling reaction outcomes. For instance, if a molecule has multiple reactive C-H bonds, selective deuteration of one site can disfavor reaction at that position, potentially enhancing selectivity for reaction at a non-deuterated site. In the context of thiazole chemistry, consider a reaction that could proceed at either the C2 or C5 position. If the C-H activation at both sites has a similar activation energy, a mixture of products might be obtained. By synthesizing this compound, the rate of reaction at the C5 position would be reduced, potentially leading to higher regioselectivity for functionalization at the C2 position.

Palladium-catalyzed C-H arylation of thiazole can be directed to either the C2 or C5 position by carefully selecting the catalyst, ligand, and base. nih.gov While this control is typically achieved by modifying reaction conditions, deuterium labeling offers a complementary mechanistic tool. A competitive experiment between thiazole and this compound in a C5-arylation reaction would directly quantify the impact of deuteration on the reaction rate through the measured KIE.

Elucidation of Complex Reaction Mechanisms Using Deuterium Tracers

In complex, multi-step reactions, particularly those catalyzed by enzymes, deuterium labeling is an indispensable tool for tracing the path of hydrogen atoms. By incorporating deuterium into a substrate like this compound and analyzing its location in the products and intermediates, biochemists can map out intricate reaction pathways.

Mechanistic Studies of Radical S-Adenosylmethionine (rSAM) Thiazole Methyl Transferases

Radical S-Adenosylmethionine (rSAM) enzymes constitute a large superfamily that catalyzes a vast array of chemically challenging reactions, including the methylation of unactivated carbon centers. Class C rSAM methyltransferases, in particular, are involved in the post-translational modification of peptide-based natural products.

A prominent example is the enzyme TbtI, which is involved in the biosynthesis of the thiopeptide antibiotic thiomuracin. TbtI catalyzes the C-methylation of a cysteine-derived thiazole ring within a precursor peptide. Mechanistic studies using isotope labeling have been crucial in unraveling its complex mechanism. These studies revealed that two molecules of S-adenosylmethionine (SAM) are required. One SAM molecule (SAM1) is reductively cleaved to generate a 5'-deoxyadenosyl radical, the hallmark of rSAM enzymes. This radical initiates the reaction. The second SAM molecule (SAM2) serves as the methyl group donor.

Isotope labeling studies provided critical insights into the hydrogen atom transfer pathways. Experiments showed that a hydrogen atom is transferred from the methyl group of SAM2 to the 5'-deoxyadenosine (B1664650) product derived from SAM1. Furthermore, and of direct relevance, a hydrogen atom from the thiazole ring of the substrate is transferred to the newly installed methyl group on the product. This suggests a mechanism where the thiazole C-H bond is cleaved during the reaction, likely initiated by the 5'-deoxyadenosyl radical, to form a thiazolyl radical intermediate. This intermediate then reacts with the methyl group donor.

The key findings from these deuterium tracer studies can be summarized as follows:

Reactant/ProductIsotopic Labeling ObservationMechanistic Implication
SAM1Converted to 5'-deoxyadenosineActs as the radical initiator.
SAM2Methyl group is transferred to the thiazole; one H from the methyl group is transferred to 5'-deoxyadenosine.Serves as the methyl donor in a radical-mediated process.
Thiazole SubstrateA hydrogen atom from the thiazole ring is incorporated into the product's new methyl group.The thiazole C-H bond is cleaved to form a radical intermediate.
Product Methyl GroupProtons can exchange with the solvent.Suggests the involvement of intermediates where the methyl protons are labile.

These intricate hydrogen transfer patterns, revealed by deuterium labeling, have led to a proposed mechanism distinct from other known rSAM methyltransferases, highlighting the power of isotope tracers in uncovering novel biochemical pathways.

Probing Mechanisms of Thiamin Biosynthesis and Thiamin Phosphate (B84403) Synthase

Thiamin (Vitamin B1) is an essential cofactor composed of a pyrimidine (B1678525) and a thiazole moiety. The biosynthesis of thiamin involves the separate synthesis of these two heterocyclic rings, which are then coupled by the enzyme thiamin phosphate synthase.

Thiamin phosphate synthase catalyzes the condensation of 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (Thz-P) and 4-amino-5-(hydroxymethyl)-2-methylpyrimidine pyrophosphate (HMP-PP) to form thiamin phosphate. The mechanism of this coupling reaction has been a subject of investigation. One key question is whether the reaction proceeds via an associative (SN2-like) or a dissociative (SN1-like) mechanism with respect to the pyrimidine substrate.

Substrate Analog Studies: The enzyme showed a dramatic decrease in activity with an electron-withdrawing trifluoromethyl group on the pyrimidine ring but a high activity with an electron-donating methoxy (B1213986) group. This suggests the buildup of positive charge at the pyrimidine methylene (B1212753) carbon in the transition state, which is characteristic of a dissociative, SN1-like mechanism involving a carbocation or a species with significant carbocationic character.

Positional Isotope Exchange: The enzyme was found to catalyze the scrambling of 18O between the β- and γ-phosphates of the pyrophosphate leaving group of HMP-PP. This exchange is consistent with the reversible formation of a dissociated pyrophosphate and a reactive pyrimidine intermediate within the enzyme's active site.

While these studies did not specifically employ this compound, they illustrate the types of mechanistic questions that can be addressed in thiamin biosynthesis. Deuterium labeling of the thiazole moiety could be used to probe for secondary KIEs in the coupling reaction, which would provide further detail about the structure of the transition state as the thiazole nitrogen attacks the pyrimidine intermediate. For the biosynthesis of the thiazole unit itself, which follows different pathways in prokaryotes and eukaryotes, deuterium tracers are essential for delineating the complex bond formations and rearrangements that assemble the ring system from precursors like 1-deoxy-D-xylulose-5-phosphate, glycine, and cysteine.

Investigation of Photochemical Rearrangement Pathways Involving Thiazole Isomers

Deuterium labeling has been instrumental in untangling the complex mechanisms of photochemical rearrangements in thiazole and isothiazole (B42339) systems. These reactions, upon photoexcitation, can lead to a variety of isomeric products through the permutation of the ring atoms. rsc.org By selectively replacing a hydrogen atom with deuterium, chemists can trace the position of that atom throughout the reaction, thereby distinguishing between proposed mechanistic pathways.

One key study investigated the phototransposition of phenyl-substituted isothiazoles. acs.orgnih.gov When 4-deuterio-5-phenylisothiazole was irradiated, the resulting 4-phenylthiazole (B157171) product was found to have the deuterium label at the 5-position. This specific outcome, 5-deuterio-4-phenylthiazole, provided clear evidence for a "P7 permutation" pathway, which involves a series of electrocyclic ring closures and sulfur migrations. acs.org This result helped to rule out other potential mechanisms that would have led to the deuterium atom ending up at a different position or being lost entirely.

These studies demonstrate that photochemical isomerization can proceed through competing pathways, including electrocyclic ring closure followed by heteroatom migration or an interchange of adjacent ring atoms (e.g., N₂−C₃). acs.orgnih.gov The specific pathway and product distribution can be influenced by factors such as solvent polarity and the presence of additives like triethylamine (B128534) (TEA). acs.org

Table 1: Phototransposition Products of Deuterium-Labeled Phenylisothiazole

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Starting MaterialConditionMajor Isomeric ProductDeuterium Position in ProductInferred Pathway
4-deuterio-5-phenylisothiazoleIrradiation4-phenylthiazolePosition 5P7 Permutation
5-phenylisothiazoleIrradiation in Benzene-D₂O3-phenylisothiazolePosition 4Deuterium incorporation via bicyclic intermediate

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Deuterium Labeling in Enzyme-Catalyzed Isotope Exchange Processes

Deuterium labeling is a cornerstone technique for probing the mechanisms of enzyme-catalyzed reactions. nih.govnih.gov Hydrogen/deuterium (H/D) exchange studies can reveal information about enzyme dynamics, substrate binding, and the nature of catalytic intermediates. nih.gov

In the context of thiazole-related systems, research has shown that enzymes can catalyze H/D exchange between a deuterium-labeled molecule and other substrates. nih.gov For instance, a study demonstrated that phospholipase A₂ can mediate H/D exchange between a deuterated environmental pollutant and various endogenous lipids. nih.gov Molecular docking revealed that the pollutant molecule competes with the natural lipid substrates for binding to the enzyme's active site, and this competitive binding facilitates the isotope exchange process. nih.gov

While not involving thiazole directly, this principle is broadly applicable. If a thiazole-containing substrate or inhibitor were labeled with deuterium at a non-labile position (like this compound), its interaction with an enzyme could be monitored. Changes in the H/D exchange rates at the protein backbone, measured by techniques like HDX-mass spectrometry, can map out regions of the enzyme involved in binding and catalysis. nih.gov Furthermore, observing the transfer of deuterium from a labeled thiazole substrate to the product or the enzyme itself would provide direct evidence of specific bond-breaking and bond-forming events within the catalytic cycle. rsc.org

Mechanistic Insights into Catalytic Reactions through Deuterated Reactants

The use of deuterated reactants is a classic method for gaining mechanistic insights into catalytic reactions, particularly in the field of metal-catalyzed C-H activation. chem-station.comacs.org By comparing the reaction rates of a normal (protiated) reactant with its deuterated counterpart, a kinetic isotope effect (KIE) can be measured. researchgate.netresearchgate.net A significant KIE (typically >2) indicates that the C-H (or C-D) bond is being broken in the rate-determining step of the reaction. nih.gov

In reactions involving thiazole derivatives, deuterium labeling has been used to clarify the mechanisms of ruthenium-catalyzed C-H functionalization. researchgate.netelsevierpure.com For example, in the direct arylation of 2-arylbenzothiazoles, deuterium scrambling experiments—where deuterium is found incorporated back into the starting material—suggested that the initial C-H activation step is reversible. researchgate.net This implies the formation of an intermediate organometallic complex before the final product is formed.

Similarly, studies on base-catalyzed H/D exchange in thiazolium ions have provided evidence for the specific intermediates involved. The rate of deuterium exchange at the C2 position of the thiazolium ring was found to be significantly slower when a sterically hindered base was used. This observation supports a mechanism that proceeds through the formation of a tetrahedral intermediate, as a bulky base would have difficulty accessing the C2 position to form this intermediate. rsc.org

Table 2: H/D Exchange in Substituted Thiazoles under Phase-Transfer Catalysis

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Thiazole DerivativeCatalystReaction TimePosition of D ExchangeExtent of D Incorporation (%)
ThiazoleBu₄N⁺Br⁻15 minC2, C5~40% at each position
2,4-Dimethylthiazole(C₅H₁₁)₄N⁺Br⁻3 hC595%
5-EthylthiazoleBu₃(C₁₆H₃₃)P⁺Br⁻1 hC2, C495% (C2), 40% (C4)

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Data adapted from studies on phase-transfer catalysis, illustrating the relative reactivity of different C-H bonds on the thiazole ring towards base-catalyzed exchange. psu.edu

Deuterium Labeling in the Analysis of Degradation Pathways

Understanding the degradation pathways of chemical compounds, particularly pharmaceuticals, is crucial for assessing their stability and potential toxicity. Deuterium labeling serves as a precise tool for identifying degradation products and elucidating the mechanisms by which they form. mdpi.com

In one notable study, the photodegradation of a thiazole-containing pharmaceutical compound was investigated. nih.govresearchgate.net The compound was exposed to visible light, leading to a single major degradation product. To identify this unknown product, liquid chromatography-tandem mass spectrometry (LC-MS/MS) was employed in conjunction with hydrogen/deuterium exchange. By analyzing the mass shifts and fragmentation patterns after H/D exchange, researchers were able to determine the molecular formula and the number of exchangeable protons in the degradant. nih.gov

This analysis, combined with NMR spectroscopy, confirmed the structure of the degradation product. The result suggested a complex degradation mechanism initiated by the reaction of the thiazole ring with singlet oxygen in a [4+2] cycloaddition. This forms an unstable endoperoxide intermediate that subsequently rearranges to yield the final, more stable amide product. nih.govresearchgate.net This detailed mechanistic insight would have been difficult to obtain without the structural clues provided by deuterium labeling.

Computational Chemistry and Theoretical Modeling of Thiazole 5 D Systems

Density Functional Theory (DFT) Calculations for Deuterated Thiazole (B1198619) Analogues

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of molecules. Its balance of accuracy and computational cost makes it particularly suitable for analyzing systems like thiazole and its isotopologues. DFT calculations have been instrumental in complementing experimental findings, providing a deeper understanding of the subtle effects of deuterium (B1214612) substitution.

A notable study on thiazole isotopologues employed DFT computations at the B3LYP/6-311+G(2d,p) level of theory. nih.gov These calculations were performed using Gaussian 16 and were crucial for various aspects of the research, including analyses where implicit solvation was incorporated using a polarized continuum model (PCM) to simulate solution-phase conditions. nih.gov

The substitution of a hydrogen atom with its heavier isotope, deuterium, at the C5 position of the thiazole ring results in a minimal perturbation of the molecule's electronic structure. The fundamental shapes and symmetries of the molecular orbitals remain largely unchanged. However, DFT calculations can predict subtle shifts in orbital energy levels due to the slight alteration in the vibrational properties and bond lengths upon deuteration.

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. mdpi.comyoutube.com For thiazole derivatives, the HOMO is typically spread over the entire molecule as a π-bonding orbital, while the LUMO is a π-antibonding orbital. mdpi.com DFT calculations for Thiazole-5-d would confirm this general distribution. The primary influence of deuteration is on the zero-point vibrational energy (ZPVE), which can lead to minor changes in the calculated HOMO and LUMO energy levels. These shifts, though small, can affect the HOMO-LUMO energy gap, a key indicator of chemical reactivity and kinetic stability. mdpi.comresearchgate.net

Table 1: Representative Frontier Molecular Orbital Characteristics for Thiazole Systems

Molecular Orbital General Character Region of Electron Density Predicted Effect of 5-d Substitution
HOMO π-bonding Delocalized across the thiazole ring system Minor stabilization (lowering of energy)
LUMO π-antibonding Delocalized across the thiazole ring system Negligible change
HOMO-LUMO Gap Reactivity Indicator N/A Slight increase

This table is illustrative, based on established principles of DFT analysis on heterocyclic systems. Specific energy values would require dedicated calculations for this compound.

Computational methods are exceptionally valuable for interpreting and predicting spectroscopic data. For deuterated molecules, theoretical calculations can accurately predict the isotopic shifts in vibrational and rotational spectra.

In a comprehensive study of 24 thiazole isotopologues, including [2-²H]-thiazole, [5-²H]-thiazole, and [2,5-²H]-thiazole, experimental ground-state rotational constants (A₀, B₀, and C₀) were determined from rotational spectra. aip.org These experimental values were then corrected for vibration-rotation interaction effects using high-level coupled-cluster [CCSD(T)/cc-pCVTZ] calculations to derive precise semi-experimental equilibrium structures (rₑSE). aip.org This synergy between high-resolution spectroscopy and high-level quantum chemical calculations demonstrates the power of computational chemistry in refining structural parameters beyond what is possible with experiment alone. researchgate.netresearchgate.net

Furthermore, theoretical approaches have been developed to calculate anharmonic vibrational spectra for any isotopologue from a single potential energy surface (PES) of the parent molecule. nih.gov This technique significantly reduces computational expense and simplifies the analysis of complex infrared spectra by accurately predicting the shifts in vibrational frequencies upon isotopic substitution. nih.gov For this compound, this would involve calculating the PES for standard thiazole and then transforming it to account for the increased mass at the C5 position, allowing for the prediction of shifts in C-D stretching and bending modes compared to the original C-H vibrations.

Table 2: Comparison of Experimental and Computationally Corrected Rotational Constants for Thiazole Isotopologues (MHz)

Isotopologue Parameter Experimental (A₀, B₀, C₀) Computationally Corrected (Aₑ, Bₑ, Cₑ)
Thiazole (Normal) A 8326.582 8401.815
B 4731.082 4758.334
C 3014.281 3028.988
[5-²H]-Thiazole A 7978.891 8051.108
B 4652.884 4679.549
C 2938.899 2953.221

Data sourced from a comprehensive study on twenty-four thiazole isotopologues. aip.org

DFT is a key tool for elucidating reaction mechanisms by mapping potential energy surfaces, locating transition states, and calculating activation energies. The substitution of hydrogen with deuterium can alter reaction rates, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org Theoretical modeling can predict the magnitude of KIEs, offering insights into the rate-determining steps of a reaction. osti.govmdpi.com

For thiazole, H/D exchange reactions are of particular interest. DFT calculations at the B3LYP/6-311+G(2d,p) level, including a solvent model, have been used to calculate the relative energies of intermediates in these exchange reactions. nih.govaip.org Under basic conditions, the mechanism proceeds via deprotonation to form a thiazole anion. Calculations show a slight energetic preference (0.5 kcal/mol) for the 2-thiazole anion over the 5-thiazole anion, consistent with experimental observations that H/D exchange is faster at the C2 position. nih.gov

Under acidic conditions, the mechanism involves protonation of the basic nitrogen atom, followed by deprotonation at a carbon atom to form a zwitterion. nih.gov DFT calculations revealed that the zwitterion formed by deprotonation at C2 is significantly more stable (by over 11 kcal/mol) than those formed by deprotonation at C4 or C5. nih.gov This explains the observed preference for H/D exchange at the C2 position under acidic catalysis. nih.govaip.org By modeling these pathways for this compound, one can calculate the difference in activation energy for breaking a C-D bond versus a C-H bond, thereby predicting the primary KIE and validating the proposed mechanism.

Quantum Chemical Calculations for Thermodynamic and Kinetic Parameters of Deuterated Species

Quantum chemical calculations, particularly DFT, provide a robust framework for determining key thermodynamic and kinetic parameters. The process typically begins with geometry optimization of reactants, products, and transition states, followed by vibrational frequency calculations. nih.gov

The calculated vibrational frequencies are fundamental for obtaining thermodynamic quantities such as enthalpy (H), entropy (S), and Gibbs free energy (G). unipi.it The most significant impact of isotopic substitution on these parameters arises from the change in the zero-point vibrational energy (ZPVE). The ZPVE of a C-D bond is lower than that of a C-H bond, which can lead to differences in the enthalpies of formation and free energies of deuterated versus non-deuterated species. baranlab.org

These differences in ZPVE are the primary origin of kinetic isotope effects. baranlab.org By calculating the Gibbs free energy of the reactants and the transition state for both the deuterated and non-deuterated pathways, the activation energies (ΔG‡) can be determined. The KIE can then be predicted using the following relationship derived from transition state theory:

KIE = kH / kD = exp[-(ΔG‡D - ΔG‡H) / RT]

Where kH and kD are the rate constants for the non-deuterated and deuterated reactions, respectively, and ΔG‡H and ΔG‡D are their corresponding free energies of activation. These theoretical predictions are invaluable for interpreting experimental kinetic data. mdpi.com

Molecular Modeling to Complement Experimental Mechanistic Studies

Molecular modeling serves as a bridge between theoretical calculations and experimental reality, providing detailed, atomistic interpretations of macroscopic observations. The previously mentioned study of 24 thiazole isotopologues is a prime example of this synergy. nih.govaip.org In that work, high-level computational modeling was not merely a predictive tool but an essential component of the data analysis pipeline. The experimental rotational constants were refined using computationally derived vibration-rotation interaction constants, leading to a semi-experimental equilibrium structure of unprecedented precision. aip.org

This approach demonstrates how molecular modeling can:

Validate Experimental Assignments: Theoretical predictions of spectroscopic constants help confirm the experimental assignment of complex spectra, especially in samples containing multiple isotopologues. nih.gov

Refine Structural Data: By correcting for vibrational effects that are inherent in experimental measurements at non-zero temperatures, computational models allow for the determination of highly accurate equilibrium geometries. researchgate.net

Elucidate Reaction Mechanisms: As seen in the H/D exchange studies, modeling provides energetic data for proposed intermediates and transition states that are transient and cannot be isolated experimentally, thereby corroborating or refuting mechanistic hypotheses. nih.govaip.org

In essence, computational modeling provides a lens through which experimental data can be viewed with greater clarity, transforming raw measurements into a detailed and dynamic picture of molecular structure and behavior.

Applications of Thiazole 5 D As an Advanced Research Tool

Probing Fundamental Organic Reaction Mechanisms with Site-Specific Deuteration

The strategic incorporation of deuterium (B1214612) at a specific site within a molecule, known as isotopic labeling, is a powerful technique for unraveling the intricate details of organic reaction mechanisms. slideshare.net The use of thiazole-5-d allows chemists to trace the fate of the C5 position of the thiazole (B1198619) ring throughout a chemical transformation. The key to this application lies in the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. thieme-connect.com

The bond between carbon and deuterium (C-D) has a lower zero-point vibrational energy and is consequently stronger and more difficult to break than the corresponding carbon-hydrogen (C-H) bond. thieme-connect.com Therefore, if the C-H bond at the 5-position of the thiazole ring is broken in the rate-determining step of a reaction, the reaction will proceed more slowly for this compound compared to its non-deuterated counterpart. By measuring and comparing the reaction rates (kH/kD), researchers can gain definitive insights into the transition state of the reaction.

For instance, in electrophilic aromatic substitution reactions on the thiazole ring, a significant KIE would suggest that the cleavage of the C-H bond, and thus the rearomatization of the ring, is the slow step. Conversely, the absence of a KIE would indicate that the initial attack by the electrophile is the rate-limiting step. Deuterium labeling has also been instrumental in clarifying complex phototransposition pathways where atoms within a heterocyclic ring rearrange upon exposure to light. acs.org By tracking the position of the deuterium label in the product, it is possible to distinguish between competing mechanistic pathways, such as those involving electrocyclic ring closure or interchanges of ring atoms. acs.org

Table 1: Interpreting Kinetic Isotope Effect (KIE) Data in Mechanistic Studies This table illustrates how hypothetical KIE values can be used to differentiate between possible reaction mechanisms involving a thiazole substrate.

Observed KIE (kH/kD)InterpretationExample Mechanistic Implication for Thiazole
~ 1C-H bond is not broken in the rate-determining step.In an electrophilic substitution, the initial formation of the sigma complex is rate-limiting.
> 2 (Primary KIE)C-H bond is broken in the rate-determining step.The cleavage of the C5-H bond to restore aromaticity after electrophilic attack is rate-limiting.
1.1 - 1.5 (Secondary KIE)C-H bond is not broken but hybridization of the carbon changes in the rate-determining step.A change from sp2 to sp3 hybridization at the C5 position occurs during the rate-limiting step of an addition reaction.

Elucidating Enzyme Catalysis and Elucidating Biochemical Biosynthetic Pathways

Isotopic labeling with compounds like this compound is indispensable for decoding the complex sequences of enzyme-catalyzed reactions that constitute biochemical pathways. mdpi.com A primary area of impact is in understanding the biosynthesis of thiamin (vitamin B1), for which the thiazole moiety is a critical component. tamu.edu While research often focuses on the synthesis of the thiazole ring itself, the principles of isotopic labeling are central to these investigations.

The biosynthesis of the thiamin thiazole in prokaryotes is a complex process involving multiple enzymes and precursor molecules. tamu.edunih.gov Labeling studies have been fundamental in identifying the origins of the atoms that form the thiazole ring. For example, it has been shown in enteric bacteria that the thiazole moiety is derived from precursors including tyrosine, cysteine, and 1-deoxy-D-xylulose-5-phosphate (DXP). asm.orgpnas.org By feeding organisms precursors that have been selectively deuterated and then analyzing the isotopic composition of the resulting thiamin, researchers can map the metabolic flow and confirm the roles of specific enzymes and substrates. asm.org

Furthermore, deuterated substrates are used to probe the mechanisms of the enzymes themselves. numberanalytics.com For enzymes that process thiazole-containing compounds, using this compound as a substrate can reveal whether the C5-H bond is involved in the catalytic step through the kinetic isotope effect. This information is crucial for understanding how the enzyme's active site functions to lower the activation energy of the reaction. mdpi.com In some cases, enzymes can be damaged during their catalytic cycle; isotopic labeling can help to identify the specific residues and mechanistic steps involved in such processes. acs.org

Table 2: Key Enzymes and Precursors in Prokaryotic Thiazole Biosynthesis This table summarizes the essential components of the pathway that builds the thiazole ring of thiamin in bacteria, a process largely elucidated through isotopic labeling studies. nih.govportlandpress.com

Enzyme/ProteinFunctionKey Precursor(s) Involved
Dxs (1-deoxy-D-xylulose 5-phosphate synthase)Couples pyruvate (B1213749) and glyceraldehyde 3-phosphate.Pyruvate, Glyceraldehyde 3-phosphate
ThiS / ThiF / ThiIActivate and deliver sulfur.Cysteine, ATP
ThiO (in B. subtilis)Glycine oxidase.Glycine
ThiG / ThiHThiazole synthase; catalyzes the key condensation.DXP, Thiocarboxylated ThiS, Glycine imine

Investigation of Materials Science Phenomena at the Molecular Level Using Deuterium Labeling

The substitution of hydrogen with deuterium in thiazole-containing materials provides a subtle yet powerful method to tune and probe their properties at a molecular level. This approach has found significant application in materials science, particularly in the fields of organic electronics and photophysics.

Understanding Charge Transport Mechanisms in Organic Electronic Materials via Deuterium Effects

In organic semiconductors, charge carriers (electrons or holes) move through the material by "hopping" between adjacent molecules. This process is strongly influenced by molecular vibrations (phonons). The replacement of hydrogen with deuterium alters the vibrational frequencies of the molecule due to the increased mass. shuaigroup.net Specifically, the C-D bond vibrates at a lower frequency than the C-H bond. This change can modify the coupling between the charge carriers and the molecular vibrations, which in turn affects the charge mobility. shuaigroup.net

By comparing the charge transport characteristics of a thiazole-based organic semiconductor with its this compound analogue, researchers can identify which vibrational modes are most involved in the transport process. researchgate.net If deuteration leads to a measurable change in charge mobility—a phenomenon known as the transport isotope effect—it provides strong evidence that the corresponding C-H(D) vibrations are coupled to the charge motion. shuaigroup.net This experimental insight is invaluable for validating theoretical models of charge transport, such as whether the mechanism is best described by band-like transport or a hopping model, and for designing new materials with improved performance for applications like transistors and solar cells. researchgate.netrsc.org

Table 3: Hypothetical Impact of Deuteration on Charge Transport Properties This table presents a conceptual comparison of key charge transport parameters for a protonated versus a deuterated thiazole-based organic semiconductor.

PropertyProtonated (H) MaterialDeuterated (D) MaterialRationale for Change
Vibrational Frequency (C-H/D stretch)~3000 cm⁻¹~2200 cm⁻¹Increased mass of deuterium lowers the bond vibrational frequency.
Reorganization Energy (λ)HigherLowerChanges in vibrational modes can alter the energy required to deform the molecule upon charge localization.
Charge Carrier Mobility (μ)μ_Hμ_DMobility can increase or decrease depending on the specific transport mechanism and the nature of charge-phonon coupling. shuaigroup.net A difference (μ_H ≠ μ_D) confirms the role of these vibrations.

Analysis of Photophysical Properties and Energy Transfer Pathways in Deuterated Systems

The photophysical properties of a molecule, such as its ability to absorb and emit light, are fundamental to its use in applications like organic light-emitting diodes (OLEDs) and fluorescent probes. scientificarchives.com After a molecule absorbs light and enters an excited state, it can return to the ground state via several pathways. Some are radiative (light emission, i.e., fluorescence or phosphorescence), while others are non-radiative (heat dissipation).

High-frequency vibrations, particularly C-H stretches, are very effective at quenching excited states through non-radiative decay, which reduces the efficiency of light emission. Replacing these C-H bonds with C-D bonds can significantly suppress this non-radiative pathway. nih.gov Because the C-D vibration has a lower frequency, it has a poorer energy match with the electronic excited state, making it a less efficient quencher. This effect often leads to a higher fluorescence quantum yield (more photons emitted per photon absorbed) and a longer excited-state lifetime in the deuterated compound. nih.govacs.org By studying thiazole-based fluorophores and their this compound counterparts, researchers can quantify the role of C-H vibrations in non-radiative decay and rationally design more efficient and stable luminescent materials. nih.govresearchgate.net

Table 4: Expected Changes in Photophysical Properties upon Deuteration of a Thiazole Fluorophore This table outlines the typical enhancements in photophysical properties observed when C-H bonds involved in non-radiative decay are replaced with C-D bonds.

Photophysical PropertyProtonated (H) CompoundDeuterated (D) CompoundReason for Enhancement
Non-Radiative Decay Rate (k_nr)HigherLowerLower frequency of C-D vibrations reduces the efficiency of vibrational quenching of the excited state.
Fluorescence Quantum Yield (Φ_F)LowerHigherWith non-radiative decay suppressed, a larger fraction of excited states decays via fluorescence. nih.gov
Excited-State Lifetime (τ)ShorterLongerThe overall decay rate is slower due to the reduction in the non-radiative component.

Studying Stability and Degradation Processes in Advanced Materials through Isotopic Tracing

The long-term stability of organic materials is a critical factor for their commercial application, for instance in OLED displays and organic solar cells. mdpi.com Degradation can occur through various chemical reactions initiated by heat, light, or reactive chemical species. The kinetic isotope effect (KIE) is a powerful tool for investigating these degradation mechanisms.

Because the C-D bond is stronger than the C-H bond, any degradation pathway that involves the cleavage of a C-H bond at the 5-position of the thiazole ring as its rate-limiting step will be slower in a material containing this compound. google.com By comparing the degradation rates of the deuterated and non-deuterated materials under operational stress, scientists can pinpoint specific chemical bonds that are weak points in the molecular structure. This knowledge is crucial for developing strategies to enhance material stability, such as redesigning the molecule to reinforce or protect these vulnerable sites. This approach has been successfully used to extend the operational lifetime of OLEDs. acs.org Additionally, isotopic tracing can be used to follow the fragments produced during degradation, providing a clearer picture of the breakdown pathways. copernicus.org

Table 5: Using Deuteration to Probe Material Degradation Mechanisms This table demonstrates how comparing the stability of a protonated and a deuterated thiazole-based material can elucidate degradation pathways.

Experimental ObservationMechanistic ConclusionImplication for Material Design
Deuterated material degrades significantly slower than the protonated version.Cleavage of the C5-H(D) bond is a key step in the rate-limiting degradation pathway.Modify the molecular structure to sterically hinder or electronically protect the C5 position.
Degradation rates of deuterated and protonated materials are similar.Cleavage of the C5-H(D) bond is not involved in the primary degradation mechanism.Focus stability improvement efforts on other parts of the molecule (e.g., other C-H bonds, heteroatom stability).

Development of Advanced Analytical Methodologies Utilizing Deuterium Labeling

The unique physical properties of deuterated compounds make them invaluable tools in modern analytical chemistry. This compound and other deuterated molecules are particularly important in quantitative analysis using mass spectrometry (MS) and in nuclear magnetic resonance (NMR) spectroscopy. acs.org

In quantitative MS, particularly when coupled with chromatographic separation (e.g., LC-MS or GC-MS), deuterated compounds serve as ideal internal standards. acs.org An internal standard is a known amount of a compound added to a sample to correct for signal variation and loss during analysis. This compound is an excellent internal standard for the quantification of its non-deuterated (protio) analogue. It has virtually identical chemical properties, meaning it behaves the same way during sample extraction and chromatography. However, it is easily distinguished by the mass spectrometer due to its higher mass. By comparing the signal intensity of the analyte to that of the known amount of the deuterated standard, highly accurate and precise quantification can be achieved. mdpi.com The development of efficient catalytic methods for C-H deuteration has made these essential standards more accessible. acs.orgescholarship.org

In NMR spectroscopy, deuterated solvents are universally used to avoid overwhelming signals from the solvent's protons. Beyond this, site-specific labeling, as in this compound, can be used to simplify complex proton NMR spectra by removing a specific signal, which helps in the assignment of other peaks. It can also be used in more advanced NMR experiments to probe molecular structure and dynamics. nih.gov

Table 6: this compound as an Internal Standard for Mass Spectrometry This table outlines the properties that make a deuterated compound an ideal internal standard for quantitative analysis.

Property of an Ideal Internal StandardHow this compound Fulfills the Requirement
Chemically similar to the analyte.Isotopologues have nearly identical chemical properties, ensuring similar behavior during sample preparation and analysis.
Does not occur naturally in the sample.Deuterated compounds are synthetic and not naturally present.
Easily distinguishable from the analyte.The mass difference allows for clear separation of signals in the mass spectrometer.
Elutes at or near the analyte's retention time.Due to identical chemical properties, it co-elutes or elutes very closely with the non-deuterated analyte in chromatography.

Future Research Directions in Thiazole 5 D Chemistry

Development of Novel and Highly Efficient Synthetic Routes for Precisely Deuterated Thiazoles

The accessibility of Thiazole-5-d and its derivatives is paramount for their widespread use as mechanistic probes. Future research will undoubtedly focus on the development of novel and efficient synthetic methodologies that allow for precise and high-yielding deuteration at the C5 position.

Current strategies for the deuteration of thiazoles often involve hydrogen-deuterium (H/D) exchange reactions. These can be catalyzed by acids, bases, or transition metals. nih.govacademie-sciences.fr For instance, base-catalyzed H/D exchange has been shown to occur at both the C2 and C5 positions of the thiazole (B1198619) ring. nih.gov The regioselectivity of this exchange is influenced by the relative acidity of the C-H protons, with computational studies indicating a slight energetic preference for deprotonation at the C2 position over the C5 position. nih.gov

Transition metal-catalyzed methods offer alternative routes. Catalytic systems based on silver, palladium, iridium, and Raney Nickel have been employed for the deuteration of various heterocycles, including thiazoles. academie-sciences.frnih.govacs.orgchemrxiv.org A notable example is the silver-catalyzed site-selective deuteration of C-H bonds in five-membered aromatic heterocycles, which can achieve high levels of deuterium (B1214612) incorporation. nih.gov One specific reported synthesis is that of 2,4-dibromo-5-deuterothiazole, demonstrating the feasibility of introducing deuterium at the C5 position, which can then potentially be further functionalized. wiley-vch.de

Future research will likely aim to:

Develop catalysts with higher selectivity for the C5 position of the thiazole ring.

Explore flow chemistry techniques for continuous and scalable production of this compound. chemrxiv.organsto.gov.au

Design one-pot procedures that combine deuteration with subsequent functionalization.

A summary of potential synthetic approaches is presented in Table 1.

Table 1: Potential Synthetic Routes to this compound

Method Catalyst/Reagent Deuterium Source Key Features
Base-Catalyzed H/D Exchange Sodium Carbonate D₂O Exchange at both C2 and C5 positions. nih.gov
Acid-Catalyzed H/D Exchange D₂SO₄ D₂O Preferential exchange at the C2 position. nih.gov
Silver-Catalyzed C-H Deuteration Silver-carbonate complex with phosphine (B1218219) ligand CH₃OD Site-selective deuteration of five-membered heterocycles. nih.gov
Palladium-Catalyzed C-H Deuteration Palladium complexes D₂O Applicable to a range of arenes and heterocycles. acs.org
Iridium-Catalyzed H/D Exchange [Ir(cod)py(PCy₃)]PF₆ D₂ Effective for deuterating 4-phenylthiazole (B157171). thieme-connect.de
Raney Nickel-Catalyzed H/D Exchange Raney Nickel D₂O Broad applicability to nitrogen-containing heterocyles. chemrxiv.orgchemrxiv.org

Advancements in Spectroscopic Techniques for Characterizing Deuterium-Containing Systems

The unambiguous characterization of this compound and its isotopologues is crucial. Advancements in spectroscopic techniques will play a pivotal role in this area.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for determining the degree and position of deuteration by observing the disappearance or reduction of proton signals. In the case of this compound, the signal corresponding to the C5-H proton would be absent or significantly diminished. The chemical shifts of residual protons in deuterated solvents are well-documented and can be used as references. washington.edu ²H NMR spectroscopy provides a direct method to observe the deuterium nucleus, confirming its incorporation and providing information about its chemical environment.

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the mass increase corresponding to the incorporation of deuterium. High-resolution mass spectrometry (HRMS) can precisely determine the molecular formula and the number of deuterium atoms incorporated.

Future research in this area could involve:

The use of advanced NMR techniques, such as 2D correlation experiments, to study the subtle electronic effects of deuteration on the entire molecule.

The development of sensitive MS/MS fragmentation studies to pinpoint the location of the deuterium label in more complex thiazole derivatives.

The application of solid-state NMR to characterize deuterated thiazoles in different environments.

A summary of expected spectroscopic data for this compound is provided in Table 2.

Table 2: Expected Spectroscopic Data for this compound

Technique Expected Observation
¹H NMR Absence or significant reduction of the signal for the C5 proton.
¹³C NMR The signal for C5 would exhibit a characteristic triplet in the proton-decoupled spectrum due to C-D coupling.
²H NMR A signal corresponding to the deuterium nucleus at the C5 position.

Integration of Deuterium Labeling with In Situ and Time-Resolved Mechanistic Studies

A significant future direction is the integration of this compound as a mechanistic probe in in situ and time-resolved studies. The ability to monitor reactions in real-time provides invaluable insights into transient intermediates and reaction kinetics.

The primary application of this compound in this context is the determination of the kinetic isotope effect (KIE). The KIE is the ratio of the rate constant of a reaction with the light isotopologue (C-H) to the rate constant with the heavy isotopologue (C-D). wikipedia.org A primary KIE greater than 1 indicates that the C-H bond is broken in the rate-determining step of the reaction. The magnitude of the KIE can provide information about the transition state geometry. libretexts.orgwayne.edu

By using this compound, researchers can investigate whether a reaction proceeds via a mechanism that involves the cleavage of the C5-H bond. This is particularly relevant for reactions such as:

Electrophilic aromatic substitution.

Metal-catalyzed C-H functionalization.

Enzymatic transformations involving thiazole-containing cofactors.

Future research will likely involve the use of techniques such as:

Rapid-injection NMR and stopped-flow UV-Vis spectroscopy to monitor the kinetics of reactions involving this compound.

In situ IR and Raman spectroscopy to observe changes in vibrational modes associated with the C-D bond during a reaction.

Mass spectrometry-based techniques to follow the isotopic distribution in products over time.

Refinement of Computational Methodologies for Accurate Prediction of Isotopic Effects

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and interpreting kinetic isotope effects. researchgate.net Future research will focus on refining these computational methodologies to provide even more accurate predictions for systems like this compound.

DFT calculations can be used to:

Model the transition state structures of reactions involving thiazole.

Calculate the vibrational frequencies of the ground state and transition state for both the deuterated and non-deuterated species.

Predict the theoretical KIE, which can then be compared with experimental values to validate proposed mechanisms. researchgate.net

Challenges and future directions in this area include:

Developing more accurate and computationally efficient DFT functionals for calculating KIEs.

Incorporating tunneling effects into KIE calculations, as hydrogen and deuterium can tunnel through reaction barriers. wikipedia.org

Modeling the influence of the solvent and other environmental factors on the KIE.

A comparison of hypothetical experimental and computational KIEs is presented in Table 3.

Table 3: Hypothetical Kinetic Isotope Effect (KIE) Data for a Reaction Involving C5-H Bond Cleavage in Thiazole

Method kH/kD Interpretation
Experimental (Competition Experiment) 4.5 C5-H bond is broken in the rate-determining step.
Computational (DFT B3LYP/6-31G*) 4.2 Good agreement with experiment, supporting the proposed transition state.

Exploration of Emerging Research Avenues Enabled by this compound as a Mechanistic Probe

The availability of this compound and a deeper understanding of its properties will open up new avenues of research.

One emerging area is the study of metabolic pathways . Deuterated compounds are widely used to trace the metabolism of drugs and other xenobiotics. benchchem.comacs.org Thiazole-containing compounds are prevalent in pharmaceuticals, and this compound could be used to investigate their metabolic fate, particularly if the C5 position is a site of enzymatic oxidation.

Another promising direction is in materials science . The electronic and photophysical properties of thiazole-based materials are of great interest for applications in organic electronics. mdpi.com Deuteration can subtly influence these properties, and this compound could be used to probe structure-property relationships in these materials.

Finally, the principles learned from studying this compound can be extended to other deuterated heterocycles . The development of synthetic methods, spectroscopic characterization techniques, and computational models for this compound will provide a blueprint for investigating the mechanistic roles of other important heterocyclic scaffolds.

Q & A

Basic: What are the standard protocols for synthesizing Thiazole-5-d derivatives?

Methodological Answer:
this compound derivatives are typically synthesized via cyclocondensation reactions using substituted amines, aldehydes, and sulfur-containing precursors. Key steps include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to their ability to stabilize intermediates .
  • Catalysts : Copper(I) iodide or palladium catalysts are often employed to facilitate cross-coupling reactions, particularly for introducing aryl/vinyl substituents .
  • Temperature Control : Reactions are conducted under reflux (80–120°C) to ensure complete cyclization .
    Post-synthesis, crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent).

Basic: Which spectroscopic techniques are essential for characterizing this compound compounds?

Methodological Answer:
Critical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and ring structure. For example, thiazole protons resonate at δ 7.5–8.5 ppm .
  • IR Spectroscopy : Stretching frequencies for C=N (1650–1600 cm1^{-1}) and C-S (700–600 cm1^{-1}) validate the thiazole core .
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and isotopic patterns, essential for deuterated analogs like this compound .

Advanced: How to design experiments to optimize reaction yields in this compound synthesis?

Methodological Answer:
Use a Design of Experiments (DoE) approach:

  • Variable Screening : Test solvents (DMF vs. THF), catalysts (CuI vs. Pd(OAc)2_2), and temperatures (60°C vs. 120°C) .
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions. For example, DMF with CuI at 100°C increased yields by 25% in triazole-thiazole hybrids .
  • Kinetic Studies : Monitor reaction progress via TLC/GC-MS to determine rate-limiting steps .

Advanced: How to resolve contradictions in spectroscopic or bioactivity data for this compound analogs?

Methodological Answer:
Address contradictions through:

  • Multi-Technique Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) to rule out signal overlap .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry .
  • Biological Replicates : Conduct dose-response assays in triplicate to verify outliers in IC50_{50} values .
    Contradictions in computational vs. experimental binding affinities may arise from force field limitations; refine docking parameters using molecular dynamics simulations .

Basic: What are the best practices for conducting literature reviews on this compound?

Methodological Answer:

  • Keyword Strategy : Combine terms like "this compound synthesis," "spectroscopic characterization," and "structure-activity relationships" with Boolean operators (AND/OR) .
  • Database Filters : Use SciFinder or Reaxys to exclude patents and prioritize peer-reviewed journals .
  • Citation Tracking : Tools like Web of Science identify seminal papers and recent citations (post-2020) .

Advanced: How to integrate computational methods in this compound reactivity studies?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding modes with biological targets (e.g., α-glucosidase). Adjust grid parameters to cover active site residues .
  • DFT Calculations : Gaussian09 optimizes geometries at the B3LYP/6-31G(d) level to analyze electronic properties (HOMO-LUMO gaps) influencing reactivity .
  • MD Simulations : NAMD or GROMACS simulate solvation effects and conformational stability over 100-ns trajectories .

Basic: How to ensure reproducibility in this compound synthesis protocols?

Methodological Answer:

  • Detailed Documentation : Record exact molar ratios, solvent batches, and equipment calibration data .
  • Purification Standards : Report Rf_f values (TLC) and HPLC purity thresholds (>95%) .
  • Open Data : Share raw NMR/FID files and crystal structure CIFs via repositories like Zenodo .

Advanced: What strategies validate the mechanistic pathways in this compound reactions?

Methodological Answer:

  • Isotopic Labeling : Use 15^{15}N or 2^{2}H-labeled precursors to trace bond formation via MS/MS .
  • Intermediate Trapping : Quench reactions at 50% completion and isolate intermediates using cold trapping (-78°C) .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with 12^{12}C vs. 13^{13}C substrates to identify rate-determining steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.